Bienvenue dans la boutique en ligne BenchChem!

3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Physicochemical Properties Drug-Likeness Medicinal Chemistry

This 1,2,3-triazole-benzamide hybrid (CAS 2034332-47-1) is a modular scaffold for kinase inhibitor discovery, hDHODH profiling, and Parkin ligase modulation assays. Substitution at the 3-dimethylamino position is critical; even single-point changes (e.g., to 3-trifluoromethoxy or 2-chloro-4-fluoro) dramatically alter target engagement and selectivity. Procuring this exact structure ensures reproducible SAR data. Its balanced profile (MW 322.37, logP ~3.24, PSA 48.3 Ų, zero HBD) and CuAAC 'click' synthesis make it ideal for combinatorial library generation and clean computational docking. Insist on ≥98% HPLC purity to avoid byproduct interference in screening cascades.

Molecular Formula C17H18N6O
Molecular Weight 322.372
CAS No. 2034332-47-1
Cat. No. B2552722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS2034332-47-1
Molecular FormulaC17H18N6O
Molecular Weight322.372
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
InChIInChI=1S/C17H18N6O/c1-22(2)16-5-3-4-13(10-16)17(24)19-11-14-12-23(21-20-14)15-6-8-18-9-7-15/h3-10,12H,11H2,1-2H3,(H,19,24)
InChIKeyQVWJOUHKCWXAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034332-47-1): Baseline Structural and Procurement Context


3-(Dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034332-47-1) is a synthetic small molecule with the molecular formula C17H18N6O and a molecular weight of 322.37 g/mol . It belongs to the class of 1,2,3-triazole-benzamide hybrids, a scaffold recognized for its modularity in medicinal chemistry, enabling access to targets such as kinases, dihydroorotate dehydrogenase (hDHODH), and Parkin ligase [1]. The compound incorporates a 3-(dimethylamino)phenyl group, a 1,2,3-triazole core, and a 4-pyridyl substituent, positioning it as a structural analog to several other pyridinyl-triazole benzamides used in kinase inhibitor discovery programs.

Why 3-(Dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide Cannot Be Interchanged with Close Triazole-Benzamide Analogs


The pyridinyl-triazole-benzamide scaffold is highly sensitive to even single-point substituent modifications, which can drastically alter target engagement, lipophilicity, and pharmacokinetic profile. For instance, replacing the 3-dimethylamino group with a 3-trifluoromethoxy (CAS 2034532-28-8) or a 2-chloro-4-fluoro (CAS 2034227-41-1) substituent changes the electronic and steric properties of the benzamide ring, directly impacting kinase inhibition potency and selectivity [1]. In the related hDHODH inhibitor series, the nature and position of substituents on the terminal phenyl ring were shown to be critical for activity, with IC50 values spanning over two orders of magnitude depending on the specific substitution pattern [2]. Generic substitution therefore carries a high risk of losing target engagement or gaining unwanted off-target activity, making batch-to-batch fidelity to the exact structure essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034332-47-1) vs. Closest Structural Analogs


Molecular Weight and Hydrogen Bond Profile Differentiate 2034332-47-1 from Halogenated and Methoxy Analogs

The target compound possesses a molecular weight of 322.37 g/mol with specific H-bond donor/acceptor counts (0/4) that distinguish it from close analogs. The 3-trifluoromethoxy analog (CAS 2034532-28-8) has a higher molecular weight of 363.3 g/mol and a significantly increased logP due to the fluorine atoms, while the 2-chloro-4-fluoro analog (CAS 2034227-41-1) has intermediate lipophilicity. These differences directly affect solubility and permeability profiles.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Lipophilicity (clogP) and Polar Surface Area (PSA) Position 2034332-47-1 for Oral Bioavailability Screening

In computational profiling performed on related triazole-benzamide compounds, logP and PSA are key discriminators for cell permeability. The target compound's mcule-predicted logP of approximately 3.24 and PSA of 48.3 Ų fall within the optimal range for oral bioavailability, whereas the 3-trifluoromethoxy analog exhibits a higher logP (~3.5), potentially increasing protein binding and reducing free fraction.

ADME Lipophilicity Drug-like Properties

Purity Specification of ≥98% (HPLC) Ensures Reproducibility in Biological Assays

The target compound is specified with a minimum purity of 98% as determined by HPLC. While direct head-to-head purity data for all comparator compounds is not uniformly available, this specification meets or exceeds the typical 95-98% purity offered by research chemical suppliers for similar triazole-benzamide analogs.

Chemical Purity Quality Control Procurement

Direct-to-Target Evidence is Currently Absent; Class-Level Data Suggest Potential Kinase and Parkin Ligase Modulation

No direct, publicly available IC50 or Ki data were identified for this specific compound against any molecular target in the course of this evidence review. However, the compound's scaffold is explicitly claimed in patents covering Parkin ligase modulation (AN2H Discovery, WO2016/090371) and falls within the structural scope of triazole-benzamide kinase inhibitors. [1] Users selecting this compound for target-based assays must validate activity independently. This represents a critical evidence gap relative to well-characterized analogs such as Brequinar or Teriflunomide, which have extensive target engagement data.

Kinase Inhibition Parkin Ligase Triazole-Benzamide Scaffold

Optimal Research and Procurement Scenarios for 3-(Dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034332-47-1)


Exploratory Kinase Inhibitor Screening Panels

The compound's balanced physicochemical profile (MW 322.37, PSA 48.3 Ų, HBD 0) supports its use in broad kinase inhibitor screening panels. Its structural similarity to published Type II c-Met inhibitors suggests potential activity against receptor tyrosine kinases, though independent verification is required. The absence of halogen substituents simplifies metabolic interpretation compared to fluoro/chloro analogs.

Parkin Ligase Modulation in Neurodegeneration Research

Given that the pyridinyl-triazole-benzamide scaffold is encompassed within Parkin ligase modulator patents , the compound is a relevant starting point for assays studying ubiquitin-proteasome pathway activation in Parkinson's disease and cancer models. Its 3-dimethylamino group may confer distinct binding interactions at Zn-finger domains compared to halogenated or methoxy-substituted analogs.

SAR Expansion and Combinatorial Chemistry Libraries

The compound's modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry makes it an ideal scaffold for combinatorial library generation. Its purity specification (≥98% HPLC) ensures minimal interference from synthesis byproducts during library screening. The 4-pyridyl group allows for further functionalization or salt formation to optimize solubility.

Computational Docking and Molecular Dynamics Model Development

With its well-defined molecular descriptors (logP ~3.24, PSA ~48.3 Ų, 4 rotatable bonds) , the compound serves as a clean test case for computational docking studies targeting kinases, hDHODH, or Parkin ligase. Its lower molecular complexity and absence of fluorine atoms make it computationally less demanding than its trifluoromethoxy or chloro-fluoro analogs, facilitating faster virtual screening workflows.

Quote Request

Request a Quote for 3-(dimethylamino)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.